4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
Description
4-(3,4-Difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. The compound features a 3,4-difluorophenyl substituent at position 4 and a methyl group at position 2 (Figure 1). This structure is integral to its role as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, as evidenced by its inclusion in the SNAP-7941 derivative series . Its synthesis involves collaboration between pharmaceutical and organic chemistry departments, highlighting its complexity and relevance in medicinal chemistry.
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c1-10-16(20)19(12-6-7-13(17)14(18)8-12)9-11-4-2-3-5-15(11)21-10/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWGYMLOQSXWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions. This step often requires the use of halogenated precursors and catalysts to facilitate the substitution.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzoxazepinone structure. Purification is typically achieved through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated precursors and catalysts such as palladium or copper are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted benzoxazepines with various functional groups.
Scientific Research Applications
Pharmacological Research
The compound has shown promise in pharmacological studies due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit:
- Antidepressant Activity : Studies suggest that benzoxazepine derivatives can act as serotonin reuptake inhibitors, potentially offering a new avenue for treating depression and anxiety disorders.
- Anticancer Properties : Preliminary investigations have indicated that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to interact with specific molecular targets involved in cancer progression is currently under investigation.
Neuropharmacology
Research has pointed towards the potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Design and Development
The unique structure of 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one makes it an attractive target for drug design:
- Structure-Based Drug Design : Computational modeling studies have been employed to optimize its interaction with biological targets. This approach aims to enhance its efficacy and reduce side effects.
- Lead Compound in Screening Libraries : The compound is included in various chemical libraries used for high-throughput screening in drug discovery initiatives targeting multiple diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antidepressant Effects | Investigated the impact on serotonin levels | Demonstrated significant inhibition of serotonin reuptake comparable to existing antidepressants |
| Cancer Cell Line Proliferation | Evaluated effects on breast cancer cell lines | Showed reduced proliferation rates at specific concentrations |
| Neuroprotective Activity | Assessed effects on neuronal cell models | Indicated protective effects against oxidative stress-induced damage |
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Analogues Within the SNAP-7941 Series
The target compound is structurally related to (±)-SNAP-7941, (+)-SNAP-7941 (enantiomer), and FE@SNAP (fluoroethylated derivative). Key distinctions include:
- Steric and Electronic Effects : The 3,4-difluorophenyl group enhances binding affinity to MCHR1 by providing electron-withdrawing effects and optimal hydrophobic interactions .
- Enantiomeric Specificity : The (+)-enantiomer of SNAP-7941 demonstrates superior potency compared to the racemic mixture, emphasizing the importance of stereochemistry in receptor binding .
Table 1: Structural and Functional Comparison of SNAP-7941 Derivatives
| Compound | Key Structural Features | Pharmacological Role |
|---|---|---|
| Target Compound | 3,4-Difluorophenyl, methyl group | MCHR1 antagonist |
| (±)-SNAP-7941 | Racemic mixture of enantiomers | Baseline MCHR1 inhibition |
| (+)-SNAP-7941 | Single enantiomer with defined stereochemistry | Enhanced receptor selectivity |
| FE@SNAP | Fluoroethyl substitution | Improved metabolic stability |
Benzoxazepine vs. Benzodiazepine Derivatives
Compounds such as 4g and 4h () feature benzodiazepine or benzoxazepine cores coupled with coumarin and tetrazole moieties:
Table 2: Heterocyclic Core Comparison
Substituent Effects in Triazolone Derivatives
describes triazolone-based compounds with bulky substituents (e.g., isopropyl, sec-butyl):
Fluorinated Analogues
However, fluorination at position 6 (vs. 3,4-difluorophenyl in the target compound) likely alters electronic distribution and binding dynamics.
Biological Activity
The compound 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a member of the benzoxazepine class of compounds. This class is known for its diverse biological activities, including neuropharmacological effects and potential therapeutic applications in various diseases. Understanding the biological activity of this compound is crucial for its potential development as a therapeutic agent.
Chemical Structure
The chemical formula for this compound is , and its structure features a benzoxazepine core with specific substitutions that may influence its biological properties.
Pharmacological Properties
- Neuropharmacology : Benzoxazepines have been studied for their effects on the central nervous system (CNS). The presence of fluorine atoms in the phenyl ring may enhance lipophilicity and blood-brain barrier penetration, potentially increasing CNS activity.
- Antidepressant Effects : Some studies suggest that benzoxazepines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine.
- Anxiolytic Activity : Compounds in this class have shown promise as anxiolytics. Their action may be linked to GABAergic modulation, which is critical in anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated that 4-(3,4-difluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one exhibits:
- Receptor Binding Affinity : Binding studies indicate affinity for serotonin receptors (5-HT) and dopamine receptors (D2), suggesting a multi-target approach to its pharmacological action.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance its therapeutic efficacy.
Case Studies
Several case studies have investigated the efficacy and safety profile of similar benzoxazepine derivatives:
- Study on Antidepressant Activity : A recent study assessed the antidepressant effects of a related compound in rodents. Results indicated significant reductions in despair behavior in forced swim tests, supporting the potential of this class of compounds as antidepressants .
- Anxiolytic Properties : Another study focused on evaluating the anxiolytic effects of benzoxazepines using elevated plus maze tests. The results showed increased time spent in open arms by treated animals compared to controls, indicating reduced anxiety levels .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
